AGI-43192

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

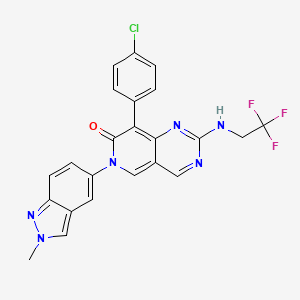

Molecular Formula |

C23H16ClF3N6O |

|---|---|

Molecular Weight |

484.9 g/mol |

IUPAC Name |

8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30) |

InChI Key |

XXCYDSDPIJJBSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of AGI-43192 in MTAP-Deleted Cancers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-43192 is a potent, orally active, and peripherally restricted inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Its mechanism of action is rooted in the principle of synthetic lethality, specifically targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP gene deletion, which occurs in approximately 10-15% of all human cancers, creates a unique metabolic vulnerability that this compound exploits.[3][4][5] By inhibiting MAT2A, this compound depletes intracellular S-adenosylmethionine (SAM), a critical methyl donor. This leads to the downstream inhibition of PRMT5-mediated methylation, aberrant mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[3][6]

The Synthetic Lethal Interaction of MAT2A and MTAP Deletion

The core of this compound's therapeutic strategy lies in the synthetic lethal relationship between MAT2A and MTAP.

-

Role of MTAP: In healthy cells, the enzyme MTAP plays a key role in the methionine salvage pathway. Its deletion is frequently co-located with the tumor suppressor gene CDKN2A and is thus a common event in many cancers.[3][7][8]

-

Consequence of MTAP Deletion: Loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[8][9] MTA is a weak endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[9][10] This partial inhibition of PRMT5 in MTAP-deleted cells creates a dependency on the remaining PRMT5 activity for survival.

-

Role of MAT2A: MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[2][11] SAM is the universal methyl donor required by all methyltransferases, including PRMT5.[10][12]

-

The Vulnerability: MTAP-deleted cells become highly dependent on MAT2A to produce sufficient SAM to sustain the necessary, albeit already reduced, PRMT5 activity.[3][6] This creates a synthetic lethal vulnerability where inhibiting MAT2A becomes selectively lethal to cancer cells that have lost MTAP.[3][13]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to MAT2A, preventing the synthesis of SAM.[13][14] The mechanistic cascade is as follows:

-

MAT2A Inhibition: this compound potently inhibits MAT2A enzymatic activity.[1]

-

SAM Depletion: This leads to a substantial reduction in the intracellular concentration of SAM in tumor cells.[1][3]

-

PRMT5 Activity Reduction: As PRMT5 requires SAM as a cofactor, the depletion of SAM effectively inhibits PRMT5's methyltransferase activity.[3][6] This further suppresses the already partially inhibited PRMT5 in MTAP-deleted cells.

-

Disruption of Splicing: PRMT5 is critical for the proper functioning of the spliceosome.[3][15] Inhibition of PRMT5 leads to widespread perturbations in mRNA splicing.[3][16]

-

DNA Damage and Mitotic Defects: The downstream consequences of SAM depletion and PRMT5 inhibition include the induction of DNA damage and defects in mitosis, leading to cell cycle arrest and apoptosis.[3][16]

This multi-step process results in potent and selective anti-proliferative activity against MTAP-deleted cancer cells.[1]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. letswinpc.org [letswinpc.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

AGI-43192: A Deep Dive into its Synthetic Lethality for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical data and underlying mechanism of AGI-43192, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus of this document is the synthetic lethal relationship exploited by this compound in cancers harboring a specific genetic deletion, presenting a promising avenue for targeted cancer therapy.

Executive Summary

This compound is a preclinical drug candidate developed by Agios Pharmaceuticals that selectively inhibits MAT2A. The key therapeutic rationale for this compound lies in its synthetic lethal interaction with cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP gene deletion is a frequent event in various cancers, making MAT2A a compelling target. Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in MTAP-deficient cancer models, both in vitro and in vivo. This guide will provide an in-depth look at the available quantitative data, the mechanism of this synthetic lethality, and representative experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, primarily in the HCT-116 human colorectal carcinoma cell line, which is available in both MTAP-wildtype (WT) and MTAP-null (MTAP-/-) isogenic forms.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value (nM) |

| MAT2A Inhibition | HCT-116 MTAP-null | IC50 | 32 |

| SAM Inhibition | HCT-116 MTAP-null | IC50 | 14 |

| Growth Inhibition (4 days) | HCT-116 MTAP-null | GI50 | 19 |

| Growth Inhibition (4 days) | HCT-116 MTAP-WT | GI50 | 173 |

Table 2: In Vivo Efficacy of this compound in HCT-116 MTAP-null Xenograft Model

| Parameter | Dosing | Result |

| Tumor and Brain SAM Reduction | 10 mg/kg, p.o., single dose | EAUC50 of 3600 and 91,100 h·ng/mL, respectively |

| Tumor Growth Inhibition | 2-30 mg/kg, p.o., once daily for 21 days | Significant inhibition; near-tumor stasis at 30 mg/kg |

Mechanism of Synthetic Lethality

The synthetic lethality of this compound in MTAP-deleted cancers is rooted in the metabolic consequences of MTAP loss and the subsequent inhibition of MAT2A.

-

Role of MTAP: MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of methylthioadenosine (MTA).

-

Consequence of MTAP Deletion: In cancers with MTAP gene deletion, MTA accumulates to high levels.

-

MTA's Effect on PRMT5: This accumulated MTA acts as a potent endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme involved in various cellular processes, including mRNA splicing.

-

The Role of MAT2A: MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.

-

This compound's Action: this compound inhibits MAT2A, leading to a significant reduction in intracellular SAM levels.

-

The Synthetic Lethal Effect: In MTAP-deleted cells, PRMT5 activity is already partially compromised due to high MTA levels. The further reduction of its essential substrate, SAM, by this compound, leads to a critical suppression of PRMT5 activity. This dual hit on the PRMT5 pathway results in significant disruption of essential cellular processes like mRNA splicing, ultimately leading to cell death. In contrast, cells with functional MTAP do not have elevated MTA and are therefore less sensitive to the reduction of SAM by this compound.

Signaling Pathway Diagram

Caption: Synthetic lethality of this compound in MTAP-deleted cells.

Experimental Protocols

The following are representative protocols for the key experiments cited. Disclaimer: The exact, detailed protocols used by Agios Pharmaceuticals for this compound are not publicly available. These protocols are based on standard laboratory procedures for such assays and the available information on this compound.

In Vitro Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a common method to determine the GI50 (the concentration of a drug that inhibits cell growth by 50%).

Materials:

-

HCT-116 MTAP-WT and MTAP-null cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HCT-116 MTAP-WT and MTAP-null cells.

-

Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubate the plates for 4 days (or the desired time course).

-

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the GI50 value.

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

HCT-116 MTAP-null cells

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest HCT-116 MTAP-null cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2)/2).

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation at the desired concentrations (e.g., 2, 10, 30 mg/kg).

-

Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 days.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the animals daily.

-

-

Endpoint and Analysis:

-

At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

SAM Level Quantification

This protocol describes a general workflow for measuring intracellular SAM levels, often performed using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

HCT-116 MTAP-null cells

-

This compound

-

Cold methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Cell Treatment and Lysis:

-

Plate and treat HCT-116 MTAP-null cells with different concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS.

-

Add cold methanol to the plate and scrape the cells.

-

Collect the cell lysate in a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the lysate and centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Inject the supernatant into the LC-MS system.

-

Separate the metabolites using a suitable chromatography column.

-

Detect and quantify SAM using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAM.

-

Quantify the SAM levels in the cell extracts based on the standard curve.

-

Normalize the SAM levels to the total protein concentration or cell number.

-

Visualizations

Experimental Workflow for In Vitro GI50 Determination

AGI-43192: A Potent and Selective MAT2A Inhibitor for MTAP-Deleted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the essential enzyme protein arginine methyltransferase 5 (PRMT5). This creates a heightened dependency on S-adenosylmethionine (SAM), the product of the MAT2A-catalyzed reaction, for cell survival. AGI-43192 is a potent, orally active, and selective small-molecule inhibitor of MAT2A that has demonstrated significant anti-tumor activity in preclinical models of MTAP-deleted cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction: The MAT2A-MTAP Synthetic Lethal Relationship

Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is one-carbon metabolism, where S-adenosylmethionine (SAM) serves as the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for SAM synthesis from methionine and ATP in most tissues.

In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[1] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation has a critical consequence: MTA acts as a competitive inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes, including RNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.

This dependency creates a synthetic lethal vulnerability, where the inhibition of MAT2A, and the subsequent reduction in SAM levels, is selectively toxic to MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells. This compound was developed to exploit this vulnerability.

This compound: A Potent and Selective MAT2A Inhibitor

This compound is a potent and orally bioavailable small-molecule inhibitor of MAT2A with limited penetration of the blood-brain barrier.[2][3] It has been shown to effectively inhibit MAT2A enzymatic activity and reduce intracellular SAM levels, leading to potent anti-proliferative effects in MTAP-deleted cancer cell lines and tumor growth inhibition in xenograft models.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Genotype | Value (nM) | Reference |

| MAT2A IC50 | HCT-116 | MTAP-null | 32 | [2][4] |

| SAM IC50 | HCT-116 | MTAP-null | 14 | [2][4] |

| GI50 (4 days) | HCT-116 | MTAP-null | 19 | [2] |

| GI50 (4 days) | HCT-116 | MTAPWT | 173 | [2] |

Table 2: In Vivo Pharmacodynamics and Efficacy of this compound

| Parameter | Model | Dosing | Value | Reference |

| Tumor SAM EAUC50 | HCT-116 MTAP-deficient xenograft | 10 mg/kg, p.o., single dose | 3600 h·ng/mL | [2] |

| Brain SAM EAUC50 | HCT-116 MTAP-deficient xenograft | 10 mg/kg, p.o., single dose | 91,100 h·ng/mL | [2] |

| Tumor Growth Inhibition | HCT-116 MTAP-null xenograft | 2-30 mg/kg, p.o., once daily for 21 days | Near-tumor stasis at 30 mg/kg | [2] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway in MTAP-Deleted Cancers

The following diagram illustrates the synthetic lethal interaction between MTAP deletion and MAT2A inhibition.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the in vitro characterization of a MAT2A inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of this compound.

MAT2A Enzymatic Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of MAT2A by 50% (IC50).

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 250 mM KCl, 50 mM MgCl₂, 0.25% Brij-35)

-

This compound stock solution in DMSO

-

Phosphate detection reagent (e.g., PiColorLock™)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 100 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of 1x MAT2A Assay Buffer, ATP (final concentration, e.g., 100 µM), and L-Methionine (final concentration, e.g., 100 µM).

-

Add the master mix to all wells.

-

Add recombinant MAT2A enzyme to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add the phosphate detection reagent to each well to stop the reaction and develop the signal.

-

Incubate as per the detection reagent manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

HCT-116 MTAP-null and HCT-116 MTAPWT cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed HCT-116 cells in 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 4 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HCT-116 MTAP-null cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 MTAP-null cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2-30 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

S-adenosylmethionine (SAM) Quantification by LC-MS/MS

This method is used to measure the intracellular levels of SAM in cells or tumor tissue following treatment with this compound.

Materials:

-

Cell or tissue lysates

-

Internal standard (e.g., ¹³C₅-SAM)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system

Procedure:

-

Harvest cells or homogenize tumor tissue.

-

Lyse the cells or tissue and extract the metabolites.

-

Add a known amount of the internal standard to each sample.

-

Precipitate proteins using a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate SAM and the internal standard using a suitable chromatography column.

-

Detect and quantify SAM and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of SAM in the original sample by comparing the peak area ratio of SAM to the internal standard against a standard curve.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers by exploiting a synthetic lethal mechanism. Its potent and selective inhibition of MAT2A leads to a reduction in SAM levels, which is detrimental to cancer cells with this specific genetic alteration. The preclinical data for this compound demonstrates its potential for significant anti-tumor activity. The experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate this compound and other MAT2A inhibitors in the pursuit of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubcompare.ai [pubcompare.ai]

The Role of AGI-43192 in S-adenosyl Methionine (SAM) Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-43192 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl methionine (SAM) from methionine and ATP. As SAM is the universal methyl donor for a vast array of cellular processes, including histone and protein methylation, its regulation is critical for cellular homeostasis. Dysregulation of SAM levels is implicated in various diseases, notably cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on SAM regulation, and its therapeutic potential, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and SAM Regulation

S-adenosyl methionine (SAM) is a critical metabolite in one-carbon metabolism, serving as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to the regulation of gene expression, signal transduction, and cellular metabolism. Methionine adenosyltransferases (MATs) are the sole enzymes responsible for the synthesis of SAM. In mammals, MAT2A is the most widely expressed isoform.

This compound is a small molecule inhibitor that specifically targets the MAT2A enzyme. By inhibiting MAT2A, this compound effectively reduces the intracellular concentration of SAM, thereby impacting all SAM-dependent methylation reactions. A key area of interest for MAT2A inhibition is in oncology, particularly for tumors harboring a deletion of the MTAP gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that uses SAM to methylate its substrates. The accumulation of MTA in MTAP-deleted cancer cells renders them exquisitely sensitive to further reductions in SAM levels, creating a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors like this compound.

Mechanism of Action of this compound

This compound acts as a potent and orally active inhibitor of MAT2A. Its mechanism of action is centered on the direct binding to the MAT2A enzyme, which prevents the catalytic conversion of methionine and ATP into SAM. This leads to a dose-dependent decrease in intracellular SAM levels.

Signaling Pathway of this compound in MTAP-Deleted Cancer

In cancer cells with a functional MTAP enzyme, the impact of this compound-mediated SAM reduction is less pronounced. However, in MTAP-deleted cancer cells, the pre-existing partial inhibition of PRMT5 by accumulated MTA, coupled with the reduction in SAM, leads to a significant decrease in PRMT5 activity. This disruption of PRMT5-mediated methylation of key proteins involved in RNA splicing and other cellular processes ultimately results in cell cycle arrest and apoptosis.

Unraveling the Blood-Brain Barrier Challenge: A Technical Deep Dive into AGI-43192's Limited CNS Penetration

For Immediate Release

CAMBRIDGE, Mass. – November 19, 2025 – A detailed technical guide released today offers researchers and drug development professionals an in-depth analysis of AGI-43192, a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), focusing on the critical challenge of its limited penetration into the central nervous system (CNS). This whitepaper provides a comprehensive summary of quantitative data, detailed experimental protocols, and novel visualizations of the underlying biological pathways and experimental workflows to better understand the factors governing its restricted brain access.

This compound has demonstrated significant promise in preclinical studies for its ability to inhibit the growth of tumors with a specific genetic vulnerability (MTAP deletion) by targeting the MAT2A enzyme.[1] However, its therapeutic potential for neurological applications is hampered by its poor ability to cross the blood-brain barrier (BBB). In contrast, a structurally related compound, AGI-41998, was specifically designed for enhanced brain penetration, providing a valuable tool for comparative analysis.[2]

This guide synthesizes the available data to provide a clear picture of the physicochemical and pharmacokinetic properties that differentiate these two molecules and contribute to their distinct CNS distribution profiles.

Key Findings and Data Summary

A comparative analysis of this compound and its brain-penetrant analog, AGI-41998, reveals key differences in their pharmacokinetic profiles, which are critical for understanding their differential brain penetration.

| Parameter | This compound | AGI-41998 | Reference |

| Brain Concentration (ng/g) at 2h | 18 | 1080 | Li et al., 2022 |

| Plasma Concentration (ng/mL) at 2h | 2460 | 3630 | Li et al., 2022 |

| Brain-to-Plasma Ratio (Kp) | 0.007 | 0.3 | Li et al., 2022 |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Reported | Not Reported | |

| Mouse Plasma Protein Binding (%) | 99.8 | 98.7 | Li et al., 2022 |

| Calculated LogP | 3.8 | 3.2 | Li et al., 2022 |

| Topological Polar Surface Area (tPSA) | 85.5 Ų | 85.5 Ų | Li et al., 2022 |

Table 1: Comparative Pharmacokinetic and Physicochemical Properties of this compound and AGI-41998.

The significantly lower brain-to-plasma ratio (Kp) of this compound (0.007) compared to AGI-41998 (0.3) starkly illustrates its limited ability to cross the blood-brain barrier. While both compounds exhibit high plasma protein binding, the slightly lower binding of AGI-41998 may contribute to a higher free fraction available for brain entry. The calculated LogP values also suggest that the brain-penetrant AGI-41998 is less lipophilic than this compound, a counterintuitive finding that highlights the complex interplay of factors governing CNS penetration beyond simple lipophilicity.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies employed in the key experiments cited.

In Vivo Pharmacokinetic and Brain Penetration Study in Mice

Objective: To determine the plasma pharmacokinetics and brain concentrations of this compound and AGI-41998 following oral administration in mice.

Animal Model: Male CD-1 mice.

Dosing:

-

Compounds were formulated in 0.5% methylcellulose in water.

-

A single oral gavage dose of 10 mg/kg was administered.

Sample Collection:

-

At designated time points (e.g., 2 hours post-dose), mice were anesthetized.

-

Blood samples were collected via cardiac puncture into tubes containing K2EDTA as an anticoagulant.

-

Plasma was separated by centrifugation.

-

Immediately following blood collection, mice were euthanized, and brains were rapidly excised, rinsed with cold saline, blotted dry, and frozen.

Sample Analysis:

-

Plasma and brain tissue homogenates were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and AGI-41998.

-

A standard curve was generated for each compound to ensure accurate quantification.

Data Analysis:

-

Brain-to-plasma concentration ratio (Kp) was calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL) at the same time point.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent of binding of this compound and AGI-41998 to mouse plasma proteins.

Methodology: Rapid Equilibrium Dialysis (RED).

-

A RED device with inserts containing a semi-permeable membrane (8 kDa molecular weight cut-off) was used.

-

Mouse plasma was added to one chamber of the insert, and a phosphate-buffered saline (PBS) solution containing the test compound was added to the other chamber.

-

The device was incubated with shaking to allow for equilibrium to be reached.

-

At the end of the incubation, samples were taken from both the plasma and buffer chambers.

-

The concentrations of the compound in each chamber were determined by LC-MS/MS.

Data Analysis:

-

The percentage of plasma protein binding was calculated using the following formula: % Bound = ((Concentration in plasma - Concentration in buffer) / Concentration in plasma) * 100

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

The Impact of AGI-43192 on Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-43192 is a potent, orally bioavailable small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells. By inhibiting MAT2A, this compound effectively reduces intracellular SAM levels, thereby impacting a wide array of cellular methylation events crucial for normal and pathological cellular processes. This technical guide provides an in-depth overview of the core effects of this compound on cellular methylation, with a focus on its mechanism of action, downstream signaling consequences, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Inhibition of MAT2A and Reduction of SAM

The primary mechanism of action of this compound is the allosteric inhibition of the MAT2A enzyme. This inhibition prevents the conversion of methionine and ATP into SAM. The reduction in SAM levels is the linchpin of this compound's activity, as SAM is the sole methyl donor for virtually all cellular methylation reactions, including the methylation of DNA, RNA, proteins (including histones), and other small molecules.

A key therapeutic application of this compound is in the treatment of cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells exquisitely sensitive to further reductions in SAM levels, creating a synthetic lethal therapeutic window.

Quantitative Data on this compound's Potency

The following tables summarize the key quantitative data demonstrating the potency of this compound and its effects on cellular processes.

| Parameter | Cell Line | Value | Reference |

| MAT2A Enzymatic Inhibition (IC50) | - | 18 nM | |

| Cellular SAM Reduction (IC50) | HCT-116 (MTAP-null) | 14 nM | [1] |

| Cell Proliferation Inhibition (GI50) | HCT-116 (MTAP-null) | 19 nM | [1] |

| Cell Proliferation Inhibition (GI50) | HCT-116 (MTAP-WT) | 173 nM | [1] |

Table 1: In Vitro Potency of this compound

| Parameter | Model | Dose | Effect | Reference |

| Tumor SAM Reduction (EAUC50) | HCT-116 (MTAP-null) Xenograft | 10 mg/kg (single oral dose) | 3600 h·ng/mL | [1] |

| Tumor Growth Inhibition | HCT-116 (MTAP-null) Xenograft | 2-30 mg/kg (daily oral dose for 21 days) | Significant inhibition, near-tumor stasis at 30 mg/kg | [1] |

| Tumor Regression | MTAP-depleted Colon Tumor Xenograft | Not Specified | -52% |

Table 2: In Vivo Efficacy of this compound

Downstream Effects on Cellular Methylation

The reduction of cellular SAM by this compound has profound downstream consequences on various methylation events.

Impact on Histone Methylation

While specific quantitative data on global DNA methylation changes induced by this compound are not extensively available in the public domain, studies on MAT2A inhibitors have demonstrated significant effects on histone methylation. The inhibition of MAT2A can lead to a reduction in key histone methylation marks. For instance, co-treatment with a MAT2A inhibitor and depletion of METTL16, a regulator of MAT2A, results in a synergistic decrease in the following histone marks:

-

H3K4me3: Generally associated with active gene promoters.

-

H3K9me3: Typically found at transcriptionally repressed regions (heterochromatin).

-

H3K27me3: A repressive mark associated with facultative heterochromatin.

-

H3K36me3: Linked to transcriptional elongation.

This broad impact on both activating and repressive histone marks underscores the fundamental role of SAM in maintaining the epigenetic landscape.

The MAT2A-PRMT5 Signaling Axis

A critical downstream pathway affected by this compound, particularly in MTAP-deleted cancers, is the PRMT5 signaling axis. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome.

Inhibition of MAT2A by this compound leads to reduced SAM levels, which in turn decreases PRMT5 activity. This results in aberrant mRNA splicing and the accumulation of DNA damage, ultimately leading to apoptosis in susceptible cancer cells.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the effects of this compound.

MAT2A Enzymatic Assay

A common method to assess the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound is a colorimetric assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant MAT2A enzyme, its substrates (methionine and ATP), and varying concentrations of the test inhibitor (this compound).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion.

-

Detection: A colorimetric detection reagent, such as malachite green, is added. This reagent specifically reacts with the inorganic phosphate (Pi) produced during the reaction.

-

Measurement: The absorbance of the resulting colored product is measured using a spectrophotometer at a specific wavelength (e.g., 620-640 nm). The intensity of the color is proportional to the amount of phosphate produced and thus reflects the MAT2A activity.

-

Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Cellular S-adenosylmethionine (SAM) Measurement

To determine the effect of this compound on intracellular SAM levels, a common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HCT-116) are cultured and treated with varying concentrations of this compound for a specified period.

-

Metabolite Extraction: The cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and then detected and quantified by mass spectrometry. A standard curve with known concentrations of SAM is used for accurate quantification.

-

Data Analysis: The intracellular SAM concentrations are normalized to the cell number or total protein content and compared between treated and untreated cells to determine the IC50 for SAM reduction.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are commonly employed.

Methodology:

-

Cell Implantation: Human cancer cells, such as HCT-116 with MTAP deletion, are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage) at various doses, while the control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and can be used for further analysis, such as measuring intratumoral SAM levels or assessing downstream biomarker changes (e.g., symmetric dimethylarginine levels).

Conclusion

This compound represents a targeted therapeutic strategy that leverages the central role of MAT2A in cellular metabolism and epigenetics. Its ability to potently and selectively inhibit MAT2A leads to a significant reduction in the universal methyl donor, SAM, thereby disrupting a wide range of methylation-dependent processes. This disruption, particularly the impairment of PRMT5 function, provides a powerful anti-tumor effect in cancers with MTAP deletion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other MAT2A inhibitors, paving the way for a deeper understanding of their therapeutic potential and the intricate role of cellular methylation in health and disease.

References

AGI-43192: A Peripherally Restricted MAT2A Inhibitor for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-43192 is a potent, orally active, and peripherally restricted inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. While initially developed in the context of oncology, its unique properties make it a valuable tool for central nervous system (CNS) research. This guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in elucidating the role of peripheral SAM modulation on CNS function and pathology. This compound's limited brain penetrance allows for the specific investigation of peripheral metabolic pathways and their communication with the central nervous system, a critical area of research in neurodegenerative diseases, psychiatric disorders, and neuro-oncology.

Core Mechanism of Action: MAT2A Inhibition and SAM Depletion

This compound exerts its effects by inhibiting MAT2A, the primary enzyme responsible for producing SAM in most tissues. SAM is a universal methyl donor, crucial for the methylation of a vast array of molecules, including DNA, RNA, histones, and proteins. These methylation events are fundamental to the regulation of gene expression, signal transduction, and neurotransmitter metabolism. By inhibiting MAT2A, this compound leads to a reduction in systemic SAM levels, thereby modulating these critical cellular processes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its brain-penetrant counterpart, AGI-41998, for comparative purposes. This data is primarily derived from studies in oncology models but provides essential information on the potency and activity of these compounds.

Table 1: In Vitro Potency of this compound and AGI-41998

| Compound | Target | Cell Line | Assay | IC50 (nM) | GI50 (nM) | Reference |

| This compound | MAT2A | HCT-116 (MTAP-null) | Enzymatic | 32 | - | [1] |

| SAM | HCT-116 (MTAP-null) | Cellular | 14 | - | [1] | |

| Cell Proliferation | HCT-116 (MTAP-null) | Growth Inhibition | - | 19 | [1] | |

| Cell Proliferation | HCT-116 (MTAPwt) | Growth Inhibition | - | 173 | [1] | |

| AGI-41998 | MAT2A | HCT-116 (MTAP-null) | Enzymatic | 22 | - | [2] |

| SAM | HCT-116 (MTAP-null) | Cellular | 34 | - | [2] | |

| Cell Proliferation | HCT-116 (MTAP-null) | Growth Inhibition | - | 66 | [2] | |

| Cell Proliferation | HCT-116 (MTAPwt) | Growth Inhibition | - | 1650 | [2] |

Table 2: In Vivo Pharmacodynamic Effects of this compound and AGI-41998 in Mice

| Compound | Dose (mg/kg, p.o.) | Tissue | Parameter | EAUC50 (h·ng/mL) | Reference |

| This compound | 10 | Tumor | SAM Reduction | 3600 | [1] |

| 10 | Brain | SAM Reduction | 91,100 | [1] | |

| AGI-41998 | 10 | Tumor | SAM Reduction | 9680 | [2] |

| 10 | Brain | SAM Reduction | 26,400 | [2] |

Signaling Pathways

The inhibition of MAT2A by this compound has downstream consequences on numerous signaling pathways due to the depletion of SAM. The following diagram illustrates the central role of MAT2A in cellular methylation processes.

Caption: The MAT2A signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Applications in CNS Research

This compound's utility in CNS research stems from its ability to act as a peripherally restricted control for brain-penetrant MAT2A inhibitors like AGI-41998. This allows researchers to dissect the central versus peripheral effects of SAM modulation.

Proposed Experimental Workflow: Differentiating Central vs. Peripheral Effects

The following workflow outlines a general approach for using this compound in conjunction with a brain-penetrant analog to study CNS-related phenotypes.

Caption: Experimental workflow for dissecting central vs. peripheral effects.

Detailed Methodologies

1. Animal Models and Dosing:

-

Animal Models: Select appropriate rodent models for the CNS disorder of interest (e.g., 5xFAD mice for Alzheimer's disease, chronic unpredictable stress model for depression, or patient-derived xenograft models for glioma).

-

Dosing: Based on available pharmacokinetic data, this compound and AGI-41998 can be administered orally (p.o.). A suggested starting dose for in vivo studies is 10-30 mg/kg, administered once daily.[1][2] Dose-response studies should be conducted to determine the optimal dose for the desired level of peripheral and central SAM reduction.

-

Formulation: this compound and AGI-41998 can be formulated for oral gavage. A sample formulation involves dissolving the compound in DMSO and then diluting with PEG300, Tween-80, and saline.[2]

2. Behavioral Assessments:

-

A battery of behavioral tests should be employed to assess CNS-related phenotypes. These may include:

-

Cognition: Morris water maze, Y-maze, novel object recognition.

-

Anxiety/Depression: Elevated plus maze, open field test, forced swim test, sucrose preference test.

-

Motor Function: Rotarod test to assess any potential motor deficits.

-

3. Biochemical Analysis:

-

Tissue Collection: At the end of the treatment period, collect blood, peripheral tissues (e.g., liver), and brain regions of interest (e.g., hippocampus, prefrontal cortex).

-

SAM/SAH Measurement: Quantify the levels of SAM and S-adenosylhomocysteine (SAH) in tissue homogenates using liquid chromatography-mass spectrometry (LC-MS/MS). The SAM/SAH ratio is a critical indicator of cellular methylation capacity.

4. Molecular Analysis:

-

DNA/RNA/Protein Extraction: Isolate DNA, RNA, and protein from CNS tissues.

-

Methylation Analysis: Perform global DNA methylation analysis or targeted bisulfite sequencing to assess changes in DNA methylation patterns. Western blotting can be used to analyze changes in histone methylation marks (e.g., H3K4me3, H3K27me3).

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to investigate changes in the expression of genes relevant to the CNS disorder being studied.

Potential CNS Research Applications

-

Neurodegenerative Diseases: Investigate the role of peripheral metabolic dysfunction in the pathogenesis of diseases like Alzheimer's and Parkinson's. This compound can help determine if peripheral modulation of SAM levels can influence neuroinflammation or protein aggregation in the CNS.

-

Psychiatric Disorders: Explore the contribution of peripheral metabolic and inflammatory changes to depression, anxiety, and other mood disorders.

-

Neuro-oncology: While this compound itself is not expected to be effective against brain tumors due to its poor penetration, it can be used as a tool to study the systemic metabolic effects of MAT2A inhibition in animal models of glioma, in parallel with brain-penetrant inhibitors. This can help in understanding the interplay between peripheral and central metabolism in cancer progression.

Conclusion

This compound, with its potent and selective inhibition of MAT2A and limited brain permeability, represents a unique and valuable research tool for the neuroscience community. By enabling the specific investigation of peripheral S-adenosylmethionine metabolism, this compound, particularly when used in conjunction with its brain-penetrant analog AGI-41998, will facilitate a deeper understanding of the complex interplay between peripheral and central pathways in health and disease. This will ultimately pave the way for the development of novel therapeutic strategies for a range of CNS disorders.

References

In-Depth Technical Guide: Unveiling the Selectivity of AGI-43192 for MAT2A

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-43192 is a potent and orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. The inhibition of MAT2A holds significant therapeutic promise, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion, a common event in many malignancies. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential for targeted therapy.

Introduction

Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). In normal cells, the MAT1A isoform is predominantly expressed in the liver, while MAT2A is expressed in extrahepatic tissues. However, in many cancer types, there is a switch to the fetal isoform MAT2A, which is associated with increased proliferation and tumor growth.

A significant breakthrough in targeting MAT2A came with the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. MTAP-deficient cancer cells accumulate high levels of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This makes these cells exquisitely dependent on MAT2A to maintain SAM levels and PRMT5 activity for survival. This compound was developed as a potent and selective inhibitor of MAT2A to exploit this synthetic lethality.

Quantitative Selectivity Data

The selectivity of a therapeutic agent is paramount to its safety and efficacy. The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target, MAT2A, and its selectivity in cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | Parameter | Value (nM) | Reference |

| MAT2A (enzymatic) | - | IC50 | 32 | [1] |

| SAM levels | HCT-116 (MTAP-null) | IC50 | 14 | [1] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | MTAP Status | Parameter | Value (nM) | Reference |

| HCT-116 | MTAP-null | GI50 | 19 | [1] |

| HCT-116 | MTAP wild-type | GI50 | 173 | [1] |

Note: Comprehensive selectivity data for this compound against a broad panel of other methyltransferases and kinases is not publicly available in the reviewed literature. The provided data focuses on its potent on-target activity and its selectivity for MTAP-deficient cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.

Caption: this compound inhibits the MAT2A enzyme in the methionine cycle.

Caption: Workflow for biochemical and cell-based assays of this compound.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for the characterization of MAT2A inhibitors and are consistent with the data reported for this compound.

MAT2A Biochemical Assay

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAT2A enzyme.

Materials:

-

Recombinant human MAT2A enzyme

-

This compound stock solution (in DMSO)

-

L-Methionine

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 100 mM KCl, and 0.1% BSA

-

Detection Reagent for SAM (e.g., commercially available bioluminescent or mass spectrometry-based kits)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add the MAT2A enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to each well.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of SAM produced using a suitable detection method.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular SAM Level Assay

Objective: To measure the effect of this compound on intracellular SAM levels in a cellular context.

Materials:

-

HCT-116 MTAP-null cells

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system for SAM quantification

Procedure:

-

Seed HCT-116 MTAP-null cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Precipitate proteins from the cell lysates.

-

Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of SAM.

-

Normalize the SAM levels to the total protein concentration or cell number.

-

Calculate the percent reduction in SAM levels for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value for SAM reduction by fitting the dose-response data.

Cell Proliferation (GI50) Assay

Objective: To determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines with different MTAP statuses.

Materials:

-

HCT-116 MTAP-null and HCT-116 MTAP wild-type cell lines

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Seed both HCT-116 MTAP-null and MTAP wild-type cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 4 days).[1]

-

At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent growth inhibition for each this compound concentration relative to the vehicle-treated cells.

-

Determine the GI50 value for each cell line by fitting the dose-response curves.

Conclusion

This compound is a highly potent inhibitor of MAT2A with significant cellular activity, particularly in MTAP-deficient cancer cells. The data presented in this guide highlights its on-target potency and its selective anti-proliferative effect in a genetically defined cancer cell population. The detailed experimental protocols provide a framework for researchers to further investigate the properties of this compound and other MAT2A inhibitors. While a comprehensive off-target selectivity profile is not publicly available, the existing data strongly supports the continued investigation of this compound as a promising therapeutic agent for MTAP-deleted cancers. Further studies to elucidate its broader selectivity will be crucial for its clinical development.

References

AGI-43192: A Deep Dive into its Impact on One-Carbon Metabolism for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-43192 is a potent, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in one-carbon metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on one-carbon metabolism, and its therapeutic potential, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This document details the preclinical data for this compound, including its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. The information presented is intended to support researchers and drug development professionals in understanding and potentially advancing the therapeutic application of MAT2A inhibitors.

Introduction: The Role of One-Carbon Metabolism in Cancer

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). These processes are fundamental for cellular proliferation, differentiation, and epigenetic regulation. Cancer cells, with their high proliferative rate, exhibit a heightened dependence on one-carbon metabolism to meet their anabolic and epigenetic demands. This reliance presents a therapeutic window for targeting key enzymes within these pathways.

MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues. SAM is the cornerstone of cellular methylation reactions, donating its methyl group to a vast array of substrates, including DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, maintaining genomic stability, and controlling signal transduction pathways.

This compound: A Potent and Selective MAT2A Inhibitor

This compound is a second-generation, potent, and orally active allosteric inhibitor of MAT2A with limited brain penetration.[1][2] It was developed by Agios Pharmaceuticals through structure-based drug design to optimize potency and pharmacokinetic properties.[1][2]

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy for this compound is rooted in the concept of synthetic lethality. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-located with the tumor suppressor gene CDKN2A on chromosome 9p21.[3] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.

In MTAP-deficient cancer cells, MTA accumulates to high levels. This accumulation leads to the product inhibition of several enzymes, most notably protein arginine methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.

By inhibiting MAT2A, this compound drastically reduces the intracellular pool of SAM. This further suppresses the already compromised PRMT5 activity in MTAP-deleted cancer cells, leading to a synthetic lethal cascade that results in cell cycle arrest and apoptosis.[3] Normal cells, which have a functional MTAP enzyme and do not accumulate MTA, are significantly less sensitive to the effects of MAT2A inhibition.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | HCT-116 (MTAP-null) | HCT-116 (MTAP WT) | Reference |

| MAT2A IC50 | 32 nM | Not Reported | [1] |

| SAM IC50 | 14 nM | Not Reported | [1] |

| Cell Growth Inhibition (GI50) | 19 nM | 173 nM | [1] |

Table 1: In Vitro Activity of this compound in HCT-116 Isogenic Cell Lines.

| Parameter | Value | Experimental Model | Reference |

| Dosing Regimen | 2-30 mg/kg, p.o., once daily for 21 days | HCT-116 MTAP-null xenograft mice | [1] |

| Tumor Growth Inhibition | Significant inhibition, near-tumor stasis at 30 mg/kg | HCT-116 MTAP-null xenograft mice | [1] |

| Tumor SAM Reduction (EAUC50) | 3600 h·ng/mL | Mice with HCT-116 MTAP-deficient tumors (single 10 mg/kg dose) | [1] |

| Brain SAM Reduction (EAUC50) | 91,100 h·ng/mL | Mice with HCT-116 MTAP-deficient tumors (single 10 mg/kg dose) | [1] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in MTAP-Deleted Cancer Cells

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability (GI50).

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft efficacy studies.

Detailed Experimental Protocols

MAT2A Biochemical Assay

-

Principle: This assay measures the activity of recombinant human MAT2A by quantifying the production of S-adenosylmethionine (SAM) or the depletion of ATP.

-

Materials:

-

Recombinant human MAT2A enzyme

-

L-methionine

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds)

-

Detection reagent (e.g., luminescence-based ATP detection kit or a method to quantify SAM)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add MAT2A enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence for ATP depletion) using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (GI50 Determination)

-

Principle: This assay determines the concentration of this compound that causes a 50% reduction in cell growth (GI50).

-

Materials:

-

HCT-116 MTAP-null and HCT-116 MTAP wild-type cell lines

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

-

Procedure:

-

Seed HCT-116 cells in 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.

-

On the day of analysis, allow the plates and the CellTiter-Glo® reagent to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

-

In Vivo Xenograft Model

-

Principle: This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human cancer xenografts.

-

Materials:

-

Immunodeficient mice (e.g., female athymic nude mice)

-

HCT-116 MTAP-null cancer cells

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of HCT-116 MTAP-null cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2, 10, or 30 mg/kg) or vehicle control orally once daily for the duration of the study (e.g., 21 days).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Measurement of SAM Levels by LC-MS/MS

-

Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the levels of S-adenosylmethionine in biological samples.

-

Materials:

-

Tumor tissue or cell pellets

-

Extraction solvent (e.g., 80% methanol in water)

-

Internal standard (e.g., deuterated SAM)

-

LC-MS/MS system

-

-

Procedure:

-

Homogenize frozen tumor tissue or cell pellets in ice-cold extraction solvent containing the internal standard.

-

Centrifuge the homogenate at a high speed to precipitate proteins.

-

Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column).

-

Perform chromatographic separation using a gradient of mobile phases.

-

Detect and quantify SAM and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of SAM in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion and Future Directions

This compound is a potent and selective MAT2A inhibitor that has demonstrated significant preclinical activity against MTAP-deleted cancers. Its mechanism of action, which exploits the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency, provides a clear rationale for its targeted therapeutic use. The data presented in this guide highlight the potential of this compound as a promising therapeutic agent.

Future research should focus on further elucidating the downstream effects of MAT2A inhibition on one-carbon metabolism and other cellular processes. Investigating potential resistance mechanisms and exploring rational combination therapies will be crucial for maximizing the clinical benefit of this compound and other MAT2A inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery.

References

Methodological & Application

Application Notes and Protocols for AGI-43192 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-43192 is a potent and orally active allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many tumor types, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal dependency on MAT2A for the production of SAM to maintain PRMT5 activity.[3][4] Inhibition of MAT2A by this compound in these MTAP-deleted cancer cells leads to a critical reduction in SAM levels, further inhibiting PRMT5 and resulting in selective cancer cell death.[3][5]

These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model of MTAP-deleted cancer, specifically using the HCT-116 human colorectal carcinoma cell line.

Mechanism of Action: MAT2A-PRMT5 Synthetic Lethality

The antitumor activity of this compound in MTAP-deleted cancers is based on the principle of synthetic lethality. The following diagram illustrates the signaling pathway.

Data Presentation

While specific tumor growth curve data from published studies were not available in the searched resources, the following table summarizes the reported in vivo efficacy of this compound in an HCT-116 MTAP-null xenograft model.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Body Weight Change |

| Vehicle Control | - | Oral (p.o.) | Once daily for 21 days | Progressive tumor growth | Not reported |

| This compound | 2 | Oral (p.o.) | Once daily for 21 days | Tumor growth inhibition | No significant weight loss |

| This compound | 6 | Oral (p.o.) | Once daily for 21 days | Tumor growth inhibition | No significant weight loss |

| This compound | 10 | Oral (p.o.) | Once daily for 21 days | Significant tumor growth inhibition | No significant weight loss |

| This compound | 30 | Oral (p.o.) | Once daily for 21 days | Near-tumor stasis | No significant weight loss |

Data is based on qualitative descriptions from MedchemExpress.[2]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol yields a clear solution of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 83.3 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until homogenous.

-

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

-

Add 450 µL of Saline to adjust the final volume to 1 mL.

-

The final concentration of this working solution will be 8.33 mg/mL. This can be further diluted with the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve the desired dosing concentrations.

This formulation is based on a protocol provided by MedchemExpress.[2]

HCT-116 MTAP-null Xenograft Model Protocol

This protocol details the establishment of a subcutaneous HCT-116 MTAP-null xenograft model in immunodeficient mice.

Materials and Animals:

-

HCT-116 MTAP-null human colorectal carcinoma cells

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (Nu/Nu) or other suitable immunodeficient strains, 5-6 weeks old

-

Sterile syringes and needles (27-30 gauge)

Experimental Workflow:

Procedure:

-

Cell Culture: Culture HCT-116 MTAP-null cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.

-

Cell Preparation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin and centrifuge the cells.

-

Resuspend the cell pellet in sterile, cold PBS at a concentration of 2 x 10^7 cells/mL.

-

On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio). The final cell concentration will be 1 x 10^7 cells/mL.

-

-

Xenograft Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-